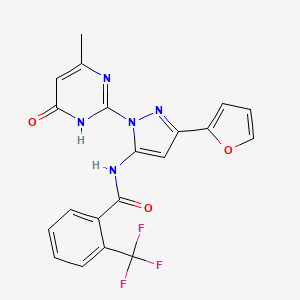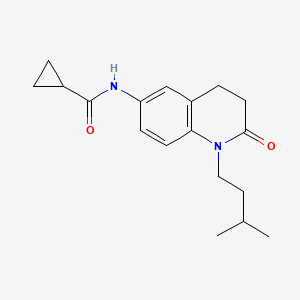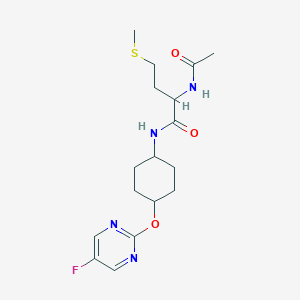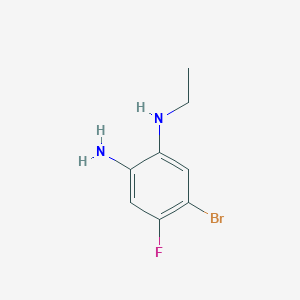![molecular formula C22H21N3O3 B2814714 2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide CAS No. 920114-92-7](/img/structure/B2814714.png)
2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a key component in a variety of bioactive heterocyclic compounds and has a wide range of biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic or aliphatic aldehydes .Molecular Structure Analysis
The benzimidazole structure is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its structural resemblance to natural nucleotides allows benzimidazole and its analogues to exhibit numerous medicinal and pharmacological performances .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
Research into the chemistry of benzimidazoles, including those with furyl groups, has led to insights into their synthesis, oxidation reactions, and potential as intermediates for further chemical transformations. For instance, El’chaninov and colleagues have studied the oxidation of 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles, leading to carboxylic acid derivatives upon treatment with oxidizing agents. This work not only sheds light on the reactivity of these compounds but also provides a pathway for synthesizing benzimidazole derivatives with potential applications in drug development and materials science (El’chaninov, Simonov, & Simkin, 1982).
Photophysical Properties
The photodegradation and photochemistry of benzimidazole derivatives have been explored, demonstrating the significance of these compounds in studying photodegradation processes and the potential for applications in photo-stable materials. Melo and colleagues have reinvestigated the photodegradation of 2-(2-Furyl)-benzimidazole, identifying the main products and kinetics of the photodegradation process, which could be relevant for designing materials with improved photostability (Melo et al., 1992).
Antimicrobial Activity
Some derivatives of benzimidazole have been synthesized and evaluated for their antimicrobial activity. For example, Salahuddin and colleagues have developed a series of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and assessed their efficacy against various bacterial and fungal species. This research indicates the potential of such compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Complexation Properties
The complexation properties of benzimidazole derivatives with lanthanides have been investigated, revealing their potential in coordination chemistry and the development of new materials with specific optical or electronic properties. Kobayashi and colleagues have explored the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, demonstrating the application of these compounds in materials science, particularly in designing materials with unique luminescence or magnetic properties (Kobayashi et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-16-6-4-7-17(14-16)27-13-11-25-19-9-3-2-8-18(19)24-21(25)15-23-22(26)20-10-5-12-28-20/h2-10,12,14H,11,13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKKXMQRLZXZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814631.png)

methoxy]carbonyl})amino}acetic acid](/img/structure/B2814635.png)
![Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2814636.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone](/img/structure/B2814644.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2814646.png)
![Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2814647.png)


![2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2814650.png)

![N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2814652.png)